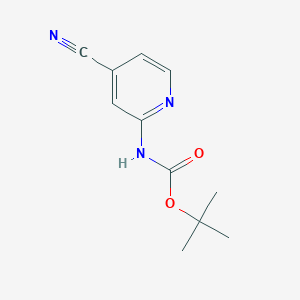

tert-Butyl (4-cyanopyridin-2-yl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tert-Butyl (4-cyanopyridin-2-yl)carbamate is a useful research compound. Its molecular formula is C11H13N3O2 and its molecular weight is 219.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Tert-Butyl (4-cyanopyridin-2-yl)carbamate, also known as 2-(BOC-AMINO)-4-CYANOPYRIDINE, is primarily used as a protecting group for amines in organic synthesis . The compound’s primary targets are therefore amines , particularly aromatic and aliphatic amines .

Mode of Action

The compound acts as a chemoselective tert-butoxycarbonylation reagent . It interacts with its targets (amines) by attaching a tert-butoxycarbonyl (BOC) group to the amine, thereby protecting it from reacting with other reagents in subsequent steps of the synthesis . This protection can be reversed by mild acidolysis .

Biochemical Pathways

The compound is involved in the tert-butoxycarbonylation pathway . This pathway involves the addition of a BOC group to an amine, protecting it for further reactions. The BOC group can be removed later in the synthesis process, allowing the amine to participate in subsequent reactions .

Pharmacokinetics

It’s important to note that the compound should be stored in a dry environment at 2-8°c to maintain its stability and efficacy .

Result of Action

The result of the compound’s action is the protection of amines from unwanted reactions during organic synthesis . This allows for more complex molecules to be synthesized with a high degree of control over the reactions that take place .

Action Environment

The compound’s action, efficacy, and stability can be influenced by several environmental factors. For instance, the reaction is carried out under mild, environment-friendly conditions and is completed quickly within 1 hour . The BOC carrier is easily recyclable, which has great application prospects for industrial production . Furthermore, the compound should be stored in a dry environment at 2-8°C to maintain its stability .

Biologische Aktivität

tert-Butyl (4-cyanopyridin-2-yl)carbamate is a carbamate derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a tert-butyl group and a cyanopyridine moiety, which contribute to its unique properties and interactions with biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C₁₁H₁₄N₂O₂

- Molecular Weight : Approximately 218.25 g/mol

The presence of the carbamate functional group allows for various chemical reactions, including hydrolysis and nucleophilic substitution, which may influence its biological activity.

The biological activity of this compound primarily involves its interactions with specific enzymes and receptors. The compound has been studied for its potential to modulate the activity of various molecular targets, including:

- Enzymatic Interactions : The compound may act as an inhibitor or modulator of enzymes involved in critical metabolic pathways.

- Receptor Binding : It can bind to specific receptors, influencing signal transduction pathways that are vital for cellular function.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Anticancer Potential : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines by targeting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

- Neuroprotective Effects : The compound has shown promise in models of neurodegenerative diseases by reducing amyloid-beta aggregation, potentially offering therapeutic benefits in Alzheimer's disease.

- Enzyme Inhibition : It has been reported to inhibit β-secretase and acetylcholinesterase, enzymes implicated in Alzheimer's pathology.

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on triple-negative breast cancer (TNBC) cells. The compound demonstrated significant cytotoxicity with an IC₅₀ value of approximately 25 µM, suggesting its potential as a therapeutic agent against aggressive cancer types .

Case Study 2: Neuroprotective Properties

In a model assessing neuroprotection against amyloid-beta toxicity, this compound exhibited a protective effect on astrocyte viability. When co-treated with amyloid-beta, cell viability improved significantly compared to controls, indicating its potential role in mitigating neurodegenerative processes .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Highlights | Unique Features |

|---|---|---|

| Tert-butyl (4-chloropyridin-2-yl)carbamate | Contains a chlorinated pyridine | Exhibits different biological activities due to chlorine substitution |

| Tert-butyl (4-(5-cyanopyridin-2-yloxy)piperidine-1-carboxylate | Piperidine instead of cyclohexane | May have enhanced solubility and bioavailability |

| Tert-butyl (1s)-1-cyclohexyl-2-oxoethylcarbamate | Similar backbone but different substituents | Known as a cathepsin K inhibitor |

This table highlights how slight variations in substituents can lead to significant differences in biological activity and therapeutic applications.

Eigenschaften

IUPAC Name |

tert-butyl N-(4-cyanopyridin-2-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c1-11(2,3)16-10(15)14-9-6-8(7-12)4-5-13-9/h4-6H,1-3H3,(H,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDQSFIWCKUKWEG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=CC(=C1)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80590732 |

Source

|

| Record name | tert-Butyl (4-cyanopyridin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

737000-78-1 |

Source

|

| Record name | 1,1-Dimethylethyl N-(4-cyano-2-pyridinyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=737000-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (4-cyanopyridin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.